molecular formula C7H6ClNO3 B597562 Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 1214361-05-3

Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B597562
CAS RN: 1214361-05-3
M. Wt: 187.579
InChI Key: XEWDWIXGFRPFOY-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate” is an organic compound with the CAS Number: 1214361-05-3 . It has a molecular weight of 187.58 . The IUPAC name for this compound is methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity . It is very soluble, with a solubility of 4.38 mg/ml .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,4-Dihydropyridines, including compounds structurally related to Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, have been utilized extensively as key skeletons in many drugs and as starting materials in synthetic organic chemistry. They exist prominently in biological applications. Recent methodologies for synthesizing 1,4-DHPs, primarily through Hantzsch Condensation reactions, highlight their significance. The adaptability of such compounds in forming more biologically active compounds by comparing their structure-activity relationships (SARs) suggests a potential area of research application for Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate and similar molecules (Sohal, 2021).

Biopolymer Modification

Although not directly related to Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, the modification of biopolymers through chemical reactions with specific functional groups provides a glimpse into the possible applications of various organic compounds in enhancing the properties of natural materials. For instance, xylan derivatives' modification to produce biopolymer ethers and esters with specific functionalities indicates the potential for Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate in similar applications, given its reactive carboxylate group (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWDWIXGFRPFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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